

Technical Support Center: Sodium Channel () Electrophysiology

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (-)-(R)-Mexiletine Hydrochloride

CAS No.: 81771-86-0

Cat. No.: B141097

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Subject: Optimizing Patch-Clamp Recordings for Sodium Channel Blockers

Ticket ID: NAV-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Status: Open

Introduction: The "Fast" Problem

Welcome to the technical support center. If you are reading this, you are likely encountering the fundamental paradox of

recording: The channels you want to study are often too fast and too large for standard voltage-clamp conditions.

Sodium currents (

) activate within microseconds and can reach amplitudes of >10 nA in heterologous expression systems. This creates two critical failure points:

- Voltage Error (

):

. A 5 nA current across a 5

uncompensated series resistance (

) results in a 25 mV error. Your command voltage says -20 mV, but the cell is at -45 mV. You are not clamping the channel; the channel is clamping you.

- State-Dependent Binding: Most

blockers (local anesthetics, anti-arrhythmics) bind preferentially to the Inactivated State. If your voltage control is poor, your inactivation curves will shift, and your

data will be artifactual.

This guide provides the protocols and troubleshooting logic to solve these issues.

Module 1: Signal Fidelity & Hardware Optimization

The Golden Rule of Compensation

You cannot passively record

. You must aggressively compensate for Series Resistance (

).

The Protocol:

- Pipette Geometry: Use thick-walled borosilicate glass. Polish tips to a "bullet" shape (short taper). Target resistance: 1.5 – 2.5

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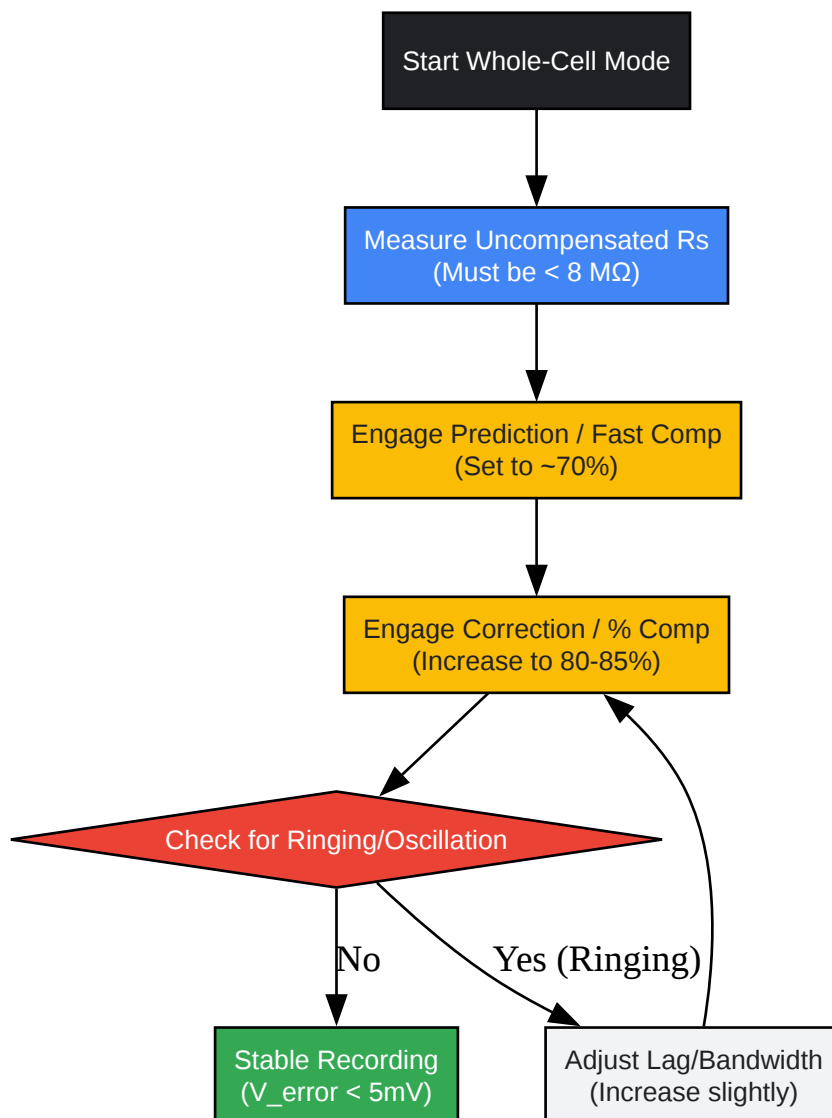
- Why? Lower pipette resistance reduces the initial
burden.

- Compensation Target: Achieve

compensation.

- Lag: Set "Lag" or "Bandwidth" to roughly 2-5
- . If the amplifier is too slow, it cannot counter the rapid activation.

Visualization: Compensation Workflow



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Figure 1: Step-by-step logic for safe Series Resistance compensation without destroying the seal.

Module 2: Chemical Isolation (Solutions)

To isolate

and minimize rundown, we must block Potassium (

) and Calcium (

) currents while stabilizing the seal.

Recommended Solutions

Component	Intracellular (Pipette)	Extracellular (Bath)	Function/Notes
Main Cation	CsF (Cesium Fluoride) (130-140 mM)	NaCl (Reduced: 30-60 mM)	Cs: Blocks channels.[1] F: Stabilizes Giga-seals and slows rundown [1].
Substitute	-	Choline-Cl or NMDG	Maintains osmolarity while lowering to reduce current size.
Buffer	HEPES (10 mM)	HEPES (10 mM)	Maintain pH 7.3 - 7.4.
Chelator	EGTA (1-10 mM)	-	Buffers intracellular .
Blockers	-	TEA-Cl (10-20 mM)	Blocks external and some leak.
Additives	Mg-ATP (2-4 mM)	Cadmium/Cobalt (Optional)	ATP prevents rundown. Cd/Co blocks if necessary.

Critical Note on Fluoride: While CsF is superior for seal stability and clamping

, Fluoride is a phosphatase inhibitor. If your study involves phosphorylation pathways (e.g., modulation by PKA/PKC), use CsCl or Cs-Methanesulfonate instead, but expect faster rundown [2].

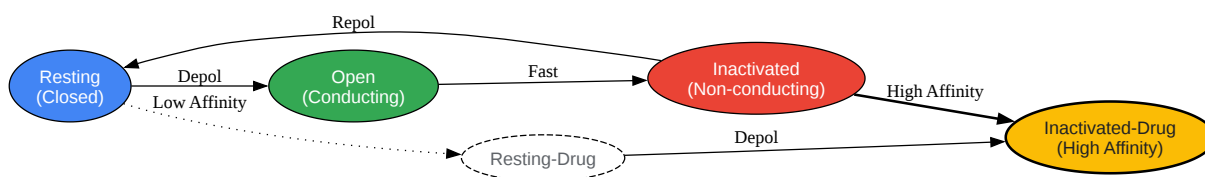
Module 3: Experimental Protocols for Drug Potency

Drug potency on

channels is meaningless without context. You must define the State of the channel.

The Modulated Receptor Hypothesis

Drugs like Lidocaine, Carbamazepine, and Lamotrigine bind with high affinity to the Inactivated State and low affinity to the Resting State.



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Figure 2: The Modulated Receptor Model. Note the "High Affinity" pathway to the Inactivated-Drug state, which drives use-dependent block.

Protocol A: Steady-State Inactivation (SSI)

Purpose: Determine the voltage at which 50% of channels are inactivated (

).

This is your reference point for drug application.

- Holding: -120 mV (ensure 100% availability).
- Pre-pulse: 500 ms steps ranging from -140 mV to -10 mV in 10 mV increments.
- Test Pulse: Step to 0 mV (or peak activation voltage) for 20 ms.

- Analysis: Plot normalized current vs. Pre-pulse voltage. Fit with Boltzmann equation.

Protocol B: State-Dependent Block (vs)

Purpose: Calculate affinity for Resting (

) vs. Inactivated (

) states.

- Resting Affinity (

): Hold at -120 mV. Wash in drug.[1] Measure inhibition.

- Inactivated Affinity (

):

- Determine

from Protocol A (e.g., -70 mV).

- Change Holding Potential to

(where 50% channels are inactivated).

- Wash in drug.

- Result: The block will be significantly stronger (lower

) if the drug is state-dependent [3].

Protocol C: Use-Dependence (Phasic Block)

Purpose: Mimic high-frequency firing to measure drug accumulation in the pore.

- Hold: -100 mV.
- Train: Apply a train of 20 pulses (0 mV, 20 ms duration) at 10 Hz or 20 Hz.
- Measure: Peak current of Pulse 1 vs. Pulse 20.

- Interpretation: A progressive decline in peak amplitude indicates the drug is getting "trapped" in the inactivated state faster than it can unbind during the inter-pulse interval [4].

Module 4: Troubleshooting & FAQs

Q1: My currents are huge (>10 nA) and the trace looks "squared off" or delayed. What is this?

A: This is Loss of Voltage Clamp (LVC). The current is so large that the voltage drop across prevents the membrane from depolarizing instantly. The "notch" or delay is the time it takes for the membrane to finally reach threshold.

- Fix:
 - Switch to a low extracellular solution (e.g., 40 mM Na, balanced with NMDG).
 - Use a lower resistance pipette.
 - Do not analyze this data. It is invalid.

Q2: I see a "hump" or artifact in the rising phase of the current.

A: This is likely a Capacity Transient or poor Leak Subtraction.

- Fix: Use P/4 leak subtraction.
- Warning: Ensure your P/4 subsweeps are performed at a holding potential (e.g., -120 mV) where no channels (including
or
) are active. If the leak pulses open channels, your subtraction will distort the main trace [5].

Q3: The current amplitude is dropping steadily over time (Rundown).

A:

channels are sensitive to intracellular dialysis.

- Fix 1: Ensure you are using CsF (Fluoride) in the internal solution.[2]
- Fix 2: Add 4 mM Mg-ATP and 0.3 mM GTP to the internal solution.
- Fix 3: Wait 5-10 minutes after break-in for the rundown to stabilize before starting drug application.

Q4: How do I distinguish "Tonic Block" from "Phasic Block"?

A:

- Tonic Block: Reduction in the first pulse of a train (Resting state block).[3]
- Phasic Block: The additional reduction accumulated during the train (Use-dependent block).

References

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- To cite this document: BenchChem. [Technical Support Center: Sodium Channel () Electrophysiology]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141097/docs#technical-support-center-sodium-channel-electrophysiology>]

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